3-isothiocyanato-1-methyl-1H-pyrazole
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Overview
Description
3-Isothiocyanato-1-methyl-1H-pyrazole: is a chemical compound with the molecular formula C5H5N3S and a molecular weight of 139.18 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a pyrazole ring, which is further substituted with a methyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isothiocyanato-1-methyl-1H-pyrazole typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-amino-1-methyl-1H-pyrazole.
Reagent: Thiophosgene (CSCl2).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanato-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines (R-NH2) or secondary amines (R2-NH) in the presence of a base like triethylamine (Et3N) are commonly used.
Cyclization Reactions: Cyclization can be facilitated by using catalysts such as Lewis acids or transition metal complexes.
Major Products Formed:
Thioureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
3-Isothiocyanato-1-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-isothiocyanato-1-methyl-1H-pyrazole involves its interaction with biological macromolecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interfere with cellular signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
3-Isothiocyanato-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a methyl group.
3-Isothiocyanato-1-methyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: 3-Isothiocyanato-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other isothiocyanato-substituted heterocycles .
Biological Activity
3-Isothiocyanato-1-methyl-1H-pyrazole (IMPy) is a chemical compound with significant biological activity, primarily due to its isothiocyanate functional group. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.
Molecular Formula: C₅H₅N₃S
Molecular Weight: 139.18 g/mol
The synthesis of this compound typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with thiophosgene under controlled conditions. The reaction is performed in an inert solvent like dichloromethane at low temperatures to maintain the stability of the isothiocyanate group. The general reaction can be summarized as follows:
The biological activity of IMPy is largely attributed to its ability to interact with biological macromolecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Furthermore, IMPy may interfere with cellular signaling pathways, contributing to its biological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for IMPy derivatives have shown promising results:
Compound | MIC (μM) | Bacterial Strain |
---|---|---|
IMPy | 0.15 | MSSA |
IMPy | 0.625 | MRSA |
In a study assessing pyrazolyl thioureas and carbothioamides, compounds derived from IMPy exhibited significant antibacterial activity, indicating that structural modifications can enhance efficacy against resistant strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported that certain derivatives of IMPy displayed IC50 values in the low micromolar range against breast cancer cells, suggesting effective cytotoxicity .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including IMPy. The results indicated that while some derivatives showed enhanced activity against MSSA, others were more effective against MRSA. The study emphasized the need for further structural optimization to improve selectivity and potency .
Evaluation of Anticancer Potential
In another investigation focusing on anticancer activity, compounds based on this compound were tested for their ability to inhibit tumor growth in vivo. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting the therapeutic potential of this compound in cancer treatment .
Properties
IUPAC Name |
3-isothiocyanato-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-8-3-2-5(7-8)6-4-9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHDFYMNSZOLPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.